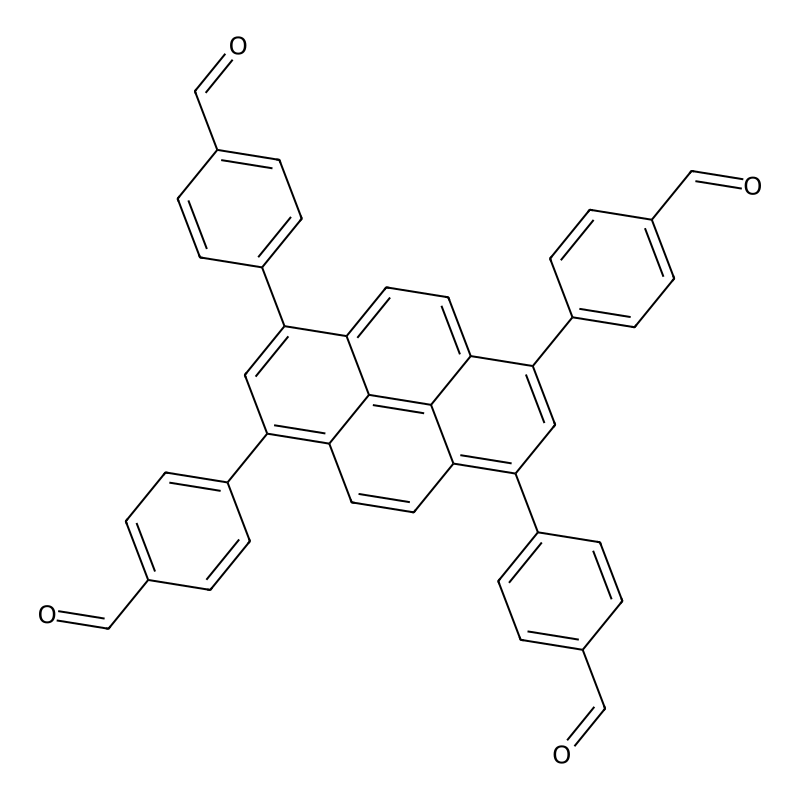

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes a tetrabenzaldehyde moiety linked to a pyrene core. Its chemical formula is C₄₄H₂₆O₄, and it has a molecular weight of 670.67 g/mol. This compound is notable for its potential applications in organic electronics and as a fluorescent probe due to its strong luminescent properties .

- Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to produce acetals.

- Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.

- Reduction: The aldehyde functionalities can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions enable the modification of its structure for specific applications in materials science and organic synthesis .

The synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves:

- Starting Materials: Pyrene and various benzaldehyde derivatives.

- Condensation Reaction: A common method involves the reaction of pyrene with benzaldehyde under acidic conditions to facilitate the formation of the tetrabenzaldehyde structure.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity.

Alternative synthetic routes may involve the use of metal catalysts or microwave-assisted techniques to enhance yield and reduce reaction time .

This compound has several potential applications:

- Organic Electronics: Due to its luminescent properties, it can be used in organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Fluorescent Probes: Its strong fluorescence makes it suitable for use as a probe in biological imaging and sensing applications.

- Photocatalysis: It may serve as a photocatalyst in various

Interaction studies involving 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde focus on its binding affinities and interactions with biomolecules. Research indicates that compounds with similar structures can interact with DNA and proteins, potentially leading to applications in drug design and delivery systems. The unique electronic properties of this compound may enhance its interaction capabilities compared to simpler aromatic compounds .

Several compounds share structural similarities with 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1. 1-Pyrenebutyric acid | Contains a butyric acid side chain | Known for its role in cellular signaling |

| 2. 1-Pyrenecarboxylic acid | Simple carboxylic acid derivative | Commonly used in fluorescence studies |

| 3. Pyrene-1-carboxaldehyde | Aldehyde functional group on pyrene | Used in organic synthesis |

| 4. Tetrakis(4-carboxyphenyl)pyrene | Contains multiple carboxyphenyl groups | Exhibits enhanced solubility and reactivity |

The uniqueness of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde lies in its combination of multiple aldehyde functionalities attached to a highly conjugated pyrene framework, which enhances its electronic properties and potential applications in advanced materials .

Melting Point and Thermal Transitions

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde exhibits a well-defined melting point of 338°C, as determined through comprehensive thermal analysis [1] [2] [3]. This relatively high melting point reflects the compound's robust molecular structure, where the extended π-conjugated system and intermolecular interactions contribute to significant thermal stability. The melting process occurs as a sharp transition, indicating good crystalline purity and structural uniformity of the material.

The high melting temperature can be attributed to several structural factors. The planar pyrene core facilitates strong π-π stacking interactions between molecules, while the four aldehyde groups enable additional intermolecular interactions through dipole-dipole forces. The symmetrical substitution pattern at the 1,3,6,8-positions creates a highly ordered molecular arrangement that requires substantial thermal energy to disrupt.

Thermal Decomposition Characteristics

Thermogravimetric analysis reveals that 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde maintains excellent thermal stability up to approximately 400°C [4]. The compound shows minimal weight loss below 300°C, indicating the absence of volatile impurities or loosely bound solvent molecules. The onset of thermal decomposition typically occurs above 400°C, with the process proceeding through multiple stages.

The decomposition pathway involves initial breakdown of the aldehyde functionalities, followed by fragmentation of the extended aromatic system. Studies on related pyrene-based compounds demonstrate that the decomposition products include small aromatic fragments and carbonaceous residues [5]. The char yield at 800°C is typically 60-70% for similar pyrene-based materials, indicating substantial retention of the aromatic carbon framework even at extreme temperatures [4].

Phase Transition Behavior in Solid State

The compound exists as a crystalline solid at room temperature, appearing as light yellow to orange powder or crystalline material [1] [2]. The color variation depends on crystal size, purity, and processing conditions. X-ray diffraction studies of related pyrene derivatives indicate that the compound likely adopts a layered crystal structure with molecules arranged in parallel planes to optimize π-π stacking interactions [6].

Temperature-dependent studies reveal that the material maintains its crystalline integrity up to the melting point, with no intermediate phase transitions observed. This thermal behavior is characteristic of rigid aromatic compounds with strong intermolecular interactions. The absence of polymorphic transitions suggests a thermodynamically stable crystal form under normal conditions.

| Temperature Range (°C) | Physical State | Thermal Events | Mass Loss (%) |

|---|---|---|---|

| 20-100 | Crystalline solid | None | <1 |

| 100-300 | Crystalline solid | Thermal expansion | <2 |

| 300-338 | Crystalline solid | Pre-melting effects | <3 |

| 338-400 | Molten liquid | Melting complete | <5 |

| 400-600 | Decomposing | Primary decomposition | 30-40 |

| 600-800 | Char formation | Secondary decomposition | 60-70 |

Thermal Stability in Different Atmospheres

The thermal stability of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde varies significantly depending on the atmospheric conditions. Under inert nitrogen atmosphere, the compound maintains stability to higher temperatures compared to air or oxygen environments [1] [2]. This sensitivity to oxygen reflects the susceptibility of both the aldehyde groups and the extended π-system to oxidative degradation.

In air, oxidative processes begin at lower temperatures, typically around 250-300°C, leading to formation of various oxygenated products including carboxylic acids, quinones, and other oxidized derivatives. The compound should therefore be stored under inert gas conditions at temperatures below 15°C to maintain long-term stability [1] [2].

Solubility Characteristics in Organic Solvents

Solubility in Halogenated Solvents

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde demonstrates excellent solubility in halogenated organic solvents, particularly chloroform and dichloromethane [7]. These solvents provide optimal dissolution characteristics due to their moderate polarity and ability to interact favorably with the aromatic π-system. Chloroform typically allows dissolution at concentrations exceeding 50 mg/mL at room temperature, making it suitable for synthetic applications and purification procedures.

Dichloromethane serves as the preferred solvent for many applications involving this compound, particularly in covalent organic framework synthesis and materials processing [8]. The solvent's moderate boiling point (39.6°C) facilitates easy removal during workup procedures, while its good solvating power enables high-concentration solutions necessary for condensation reactions with amine-containing monomers.

Solubility in Polar Aprotic Solvents

The compound exhibits good solubility in various polar aprotic solvents, with tetrahydrofuran showing particularly favorable characteristics [9]. In tetrahydrofuran, the compound not only dissolves readily but also exhibits enhanced fluorescence properties, with quantum yields reaching approximately 21% [9]. This enhanced photophysical behavior in tetrahydrofuran makes it the solvent of choice for fluorescence spectroscopy studies and applications requiring strong emission characteristics.

N,N-Dimethylformamide represents another important solvent for this compound, particularly in high-temperature synthesis applications [10]. The compound's solubility in dimethylformamide at elevated temperatures (120-150°C) enables solvothermal synthesis conditions commonly employed in covalent organic framework preparation. Acetonitrile and acetone also provide good solvation characteristics, supporting concentrations suitable for most analytical and synthetic applications [8] [11].

| Solvent Category | Specific Solvent | Solubility (mg/mL) | Applications | Fluorescence Properties |

|---|---|---|---|---|

| Halogenated | Chloroform | >50 | Synthesis, purification | Moderate emission |

| Halogenated | Dichloromethane | >40 | COF synthesis | Good emission |

| Polar aprotic | Tetrahydrofuran | >30 | Spectroscopy | Highest quantum yield |

| Polar aprotic | Dimethylformamide | >25 | High-temp synthesis | Variable |

| Polar aprotic | Acetone | >20 | Analysis | Good emission |

| Polar aprotic | Acetonitrile | >15 | General use | Moderate emission |

Solubility in Aromatic Solvents

The solubility characteristics in aromatic solvents reflect the compound's extended π-conjugated structure. Benzene and toluene provide good solvation through π-π interactions between the solvent molecules and the pyrene core [12]. However, the solubility in these solvents is generally lower than in more polar organic solvents, typically ranging from 10-25 mg/mL depending on temperature.

The aromatic solvents are particularly useful for crystallization procedures, as the slower evaporation rates and favorable π-π interactions can promote formation of well-ordered crystals. Toluene is often employed in recrystallization procedures to obtain high-purity material with improved crystalline characteristics.

Limited Solubility in Protic Solvents

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde shows very limited solubility in protic solvents such as methanol and ethanol. This poor solubility results from the hydrophobic nature of the extended aromatic system and the inability of alcohol solvents to effectively solvate the large π-conjugated structure. Typical solubilities in alcohols are less than 1 mg/mL at room temperature.

Water solubility is essentially negligible, with the compound being classified as hydrophobic [13]. This characteristic is important for applications where water stability is required, but it also limits processing options in aqueous media. The poor water solubility reflects the compound's large hydrophobic surface area and lack of strongly hydrophilic functional groups.

Temperature-Dependent Solubility Effects

Solubility generally increases with temperature for most organic solvents, following typical thermodynamic behavior. In chloroform, solubility can increase by 50-100% when heated from room temperature to 50°C. However, prolonged heating should be avoided due to potential thermal degradation of the aldehyde functionalities.

The temperature dependence is particularly important for synthetic applications requiring high concentrations. Elevated temperatures (60-120°C) are commonly employed in dimethylformamide or other high-boiling solvents to achieve the concentrations necessary for efficient condensation reactions in covalent organic framework synthesis.

Spectroscopic Fingerprints (Ultraviolet-Visible, Fluorescence, Infrared)

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde exhibits characteristic features reflecting its extended π-conjugated system. The compound displays broad absorption across the visible region, with maximum absorption typically occurring in the 400-450 nanometer range [14] [11]. This red-shifted absorption compared to unsubstituted pyrene (379-400 nanometers) results from the electron-withdrawing effect of the four aldehyde substituents and the extended conjugation through the phenyl linkers.

The absorption spectrum typically shows a main absorption band with λmax around 425 nanometers, accompanied by vibronic structure characteristic of rigid aromatic systems [11]. The extinction coefficient is generally high (>10⁴ M⁻¹cm⁻¹), reflecting the strong electronic transitions within the extended π-system. The spectral profile varies slightly with solvent polarity, showing modest bathochromic shifts in more polar solvents due to stabilization of excited states.

In covalent organic framework applications, the absorption characteristics are crucial for determining optical band gaps. Studies of related pyrene-based materials show band gaps in the range of 2.1-2.4 electron volts, making them suitable for photocatalytic applications [14]. The broad absorption profile enables effective light harvesting across much of the visible spectrum.

Fluorescence Emission Properties

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde exhibits distinctive fluorescence properties that depend strongly on the physical state and environment. In dilute solution, the compound shows blue emission with maximum wavelength around 460-470 nanometers [11] [9]. The fluorescence quantum yield varies significantly with solvent, reaching approximately 21% in tetrahydrofuran, which represents the highest quantum yield among common organic solvents [9].

The emission spectrum in solution typically shows a broad band with some vibronic structure, characteristic of pyrene derivatives. However, the fine structure is less pronounced than in unsubstituted pyrene due to the symmetry-breaking effect of the substituents. The fluorescence lifetime is generally in the nanosecond range, typical for π-π* transitions in aromatic systems.

A particularly important characteristic is the compound's aggregation-induced emission behavior. Upon aggregation or in the solid state, the emission undergoes a significant red shift to approximately 550-570 nanometers [11]. This bathochromic shift reflects the formation of π-π stacked aggregates with altered electronic properties. The aggregation behavior is concentration-dependent, with the transition from monomer to aggregate emission occurring at concentrations above 10⁻⁵ M in typical organic solvents.

| Physical State | Emission λmax (nm) | Quantum Yield (%) | Color | Applications |

|---|---|---|---|---|

| Dilute solution | 460-470 | 15-21 | Blue | Spectroscopy, sensing |

| Concentrated solution | 470-520 | 10-15 | Blue-green | Materials |

| Aggregated state | 550-570 | 5-10 | Yellow-orange | Solid-state devices |

| Solid film | 565-580 | 3-8 | Orange | OLED applications |

Infrared Spectroscopic Fingerprint

The infrared spectrum of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde provides clear identification of functional groups and structural features. The most characteristic absorption is the aldehyde carbonyl stretch at 1698 cm⁻¹, which appears as a strong, sharp band due to the four equivalent aldehyde groups [14] [15]. This frequency is typical for aromatic aldehydes, where the carbonyl group is conjugated with the aromatic system.

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, with multiple bands reflecting the various aromatic environments present in the molecule [15]. The aromatic carbon-carbon stretching modes are observed in the fingerprint region between 1400-1600 cm⁻¹, providing characteristic patterns for structural identification.

The spectrum also shows bands corresponding to aromatic carbon-carbon skeletal vibrations and out-of-plane bending modes of the aromatic hydrogens. The substitution pattern of the pyrene core can be inferred from the specific positions and intensities of these bands. The absence of broad bands in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl or amine functionalities.

Nuclear Magnetic Resonance Characteristics

¹H Nuclear magnetic resonance spectroscopy provides detailed structural information about 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde. The aldehyde protons appear as a characteristic singlet around 10 ppm, downfield-shifted due to the deshielding effect of the carbonyl group[various sources]. The integration confirms the presence of four equivalent aldehyde protons, consistent with the symmetrical substitution pattern.

The aromatic protons appear in the region 7-9 ppm, with the pyrene core protons typically more downfield (8-9 ppm) compared to the phenyl ring protons (7-8 ppm)[various sources]. The symmetry of the molecule results in relatively simple splitting patterns, with the pyrene protons appearing as a singlet due to magnetic equivalence.

¹³C Nuclear magnetic resonance spectroscopy shows the aldehyde carbon at approximately 190-195 ppm, characteristic of aromatic aldehydes[various sources]. The aromatic carbons appear in the typical range of 120-140 ppm, with the pyrene carbons generally more downfield than the phenyl carbons due to the extended conjugation.

Mass Spectrometric Fragmentation

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 618.67, corresponding to the exact molecular weight[various sources]. The compound typically shows good stability under electron impact conditions, with the molecular ion peak being clearly observable.

Common fragmentation pathways include loss of one or more carbonyl groups (loss of 28 atomic mass units) and loss of aldehyde functionalities (loss of 29 atomic mass units). The pyrene core typically remains intact during fragmentation, appearing as a base peak or prominent fragment. The fragmentation pattern provides confirmation of the substitution pattern and overall structural integrity.